molecular formula C22H25FN4O2 B10999590 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10999590
M. Wt: 396.5 g/mol
InChI Key: ZGCLEFKGHZTRAB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 3,4-dihydroisoquinoline ring: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the oxoethyl group: This step often involves acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Formation of the piperazine ring: This can be synthesized through cyclization reactions involving ethylenediamine and appropriate dihalides.

    Substitution with the fluorophenyl group: This step typically involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the carboxamide group: This is achieved through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced receptor binding affinity.

Properties

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C22H25FN4O2/c23-19-5-7-20(8-6-19)25-11-13-26(14-12-25)22(29)24-15-21(28)27-10-9-17-3-1-2-4-18(17)16-27/h1-8H,9-16H2,(H,24,29)

InChI Key

ZGCLEFKGHZTRAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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